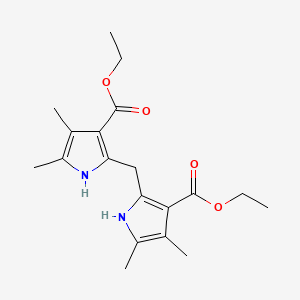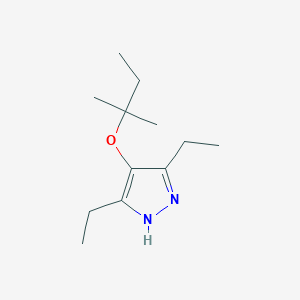
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and methyl groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. For example, the synthesis might start with a chiral amino alcohol, which undergoes cyclization and subsequent functional group modifications to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2S,3S,4S,5S)-2-formyl-5-methylpyrrolidine-3,4-diol, while reduction can produce this compound derivatives with different substituents.
科学研究应用
(2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diol include other chiral pyrrolidine derivatives with different substituents. Examples include:
- (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-ethylpyrrolidine-3,4-diol
- (2S,3S,4S,5S)-2-(Hydroxymethyl)-5-phenylpyrrolidine-3,4-diol
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its hydroxymethyl and methyl substituents provide distinct chemical properties that can be leveraged in various synthetic and research contexts.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5-,6-/m0/s1 |
InChI 键 |
YRBKDBZXOAEMOT-BXKVDMCESA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](N1)CO)O)O |
规范 SMILES |
CC1C(C(C(N1)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)

![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)

